molecular formula C25H24FN3O5S B11488006 N-[2-(benzylcarbamoyl)phenyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide

N-[2-(benzylcarbamoyl)phenyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11488006
M. Wt: 497.5 g/mol
InChI Key: MWKYXGMKTTVLCG-UHFFFAOYSA-N
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Description

N-[2-(benzylcarbamoyl)phenyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylcarbamoyl group, a fluoro-substituted benzamide, and a morpholin-4-ylsulfonyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylcarbamoyl)phenyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of Benzylcarbamoyl Intermediate: The initial step involves the reaction of benzylamine with a suitable carboxylic acid derivative to form the benzylcarbamoyl intermediate.

    Introduction of Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Sulfonylation: The morpholin-4-ylsulfonyl group is introduced through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

    Coupling Reaction: The final step involves coupling the benzylcarbamoyl intermediate with the fluoro-substituted benzamide and the morpholin-4-ylsulfonyl group under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylcarbamoyl)phenyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[2-(benzylcarbamoyl)phenyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(benzylcarbamoyl)phenyl]-2-chloro-5-(morpholin-4-ylsulfonyl)benzamide
  • **N-[2-(benzylcarbamoyl)phenyl]-2-bromo-5-(morpholin-4-ylsulfonyl)benzamide
  • **N-[2-(benzylcarbamoyl)phenyl]-2-iodo-5-(morpholin-4-ylsulfonyl)benzamide

Uniqueness

N-[2-(benzylcarbamoyl)phenyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C25H24FN3O5S

Molecular Weight

497.5 g/mol

IUPAC Name

N-[2-(benzylcarbamoyl)phenyl]-2-fluoro-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C25H24FN3O5S/c26-22-11-10-19(35(32,33)29-12-14-34-15-13-29)16-21(22)25(31)28-23-9-5-4-8-20(23)24(30)27-17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,27,30)(H,28,31)

InChI Key

MWKYXGMKTTVLCG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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